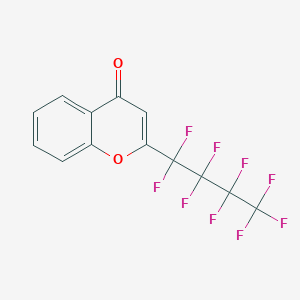![molecular formula C23H26N2OS2 B11652177 13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11652177.png)
13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-シクロヘキシル-14-プロピルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オンは、独特なテトラシクリック構造を特徴とする複雑な有機化合物です。この化合物は、シクロヘキシル基とプロピルスルファニル基の組み合わせと、チア-ジアザテトラシクリックコアを特徴としています。
準備方法
合成経路と反応条件
13-シクロヘキシル-14-プロピルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オンの合成は、通常、複数段階の有機反応を含みます。一般的なアプローチには、次のものがあります。
コア構造の形成: 最初のステップは、一連の環化反応によってテトラシクリックコアを構築することです。これは、シクロヘキシルアミンとプロピルチオールを出発物質とし、酸性または塩基性条件下で環化させることで達成できます。
官能基の修飾: 続くステップでは、置換反応によって必要な官能基(プロピルスルファニル基など)を導入します。このためには、プロピルチオールや適切な触媒などの試薬を使用します。
最終的な環化と精製: 最後のステップには、完全なテトラシクリック構造を形成するための環化と、カラムクロマトグラフィーなどの技術による精製が含まれます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を使用する場合がありますが、より大規模に行われます。反応温度、圧力、溶媒選択などの反応条件の最適化は、高い収量と純度を確保するために重要です。連続フローリアクターや自動合成プラットフォームを使用して、効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
13-シクロヘキシル-14-プロピルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化させることができ、スルホキシドまたはスルホンが生成されます。
還元: 水素化アルミニウムリチウムなどの試薬を使用した還元反応は、ケトン基をアルコールに変換できます。
置換: 求核置換反応は、ハロゲンやアルキル基などの異なる官能基を分子に導入できます。
一般的な試薬と条件
酸化: 過酸化水素 (H₂O₂)、過マンガン酸カリウム (KMnO₄)
還元: 水素化アルミニウムリチウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)
置換: ハロアルカン、ハロゲン化剤
主な生成物
酸化: スルホキシド、スルホン
還元: アルコール
置換: ハロゲン化またはアルキル化誘導体
科学的研究の応用
13-シクロヘキシル-14-プロピルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オンは、科学研究においてさまざまな応用があります。
化学: より複雑な分子を合成し、反応機構を研究するためのビルディングブロックとして使用されています。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: その独特の構造と官能基により、薬物候補としての可能性が探られています。
産業: その安定性と反応性により、ポリマーやナノマテリアルなどの高度な材料の開発に利用されています。
作用機序
13-シクロヘキシル-14-プロピルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物の独特な構造により、酵素や受容体に結合してその活性を調節できます。たとえば、活性部位に結合することによって酵素活性を阻害したり、結合ドメインと相互作用することによって受容体の機能を変化させる可能性があります。正確な経路と標的は、特定の用途と生物学的状況によって異なります。
類似化合物との比較
類似化合物
- 13-シクロヘキシル-14-メチルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オン
- 13-シクロヘキシル-14-エチルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オン
独自性
類似の化合物と比較して、13-シクロヘキシル-14-プロピルスルファニル-17-チア-13,15-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2,4,6,11(16),14-ヘキサエン-12-オンは、独特な反応性と生物活性を付与する可能性のある、特異的なプロピルスルファニル基によって際立っています。この独特の官能基は、化合物の溶解性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、さらなる研究開発のための貴重な分子となります。
特性
分子式 |
C23H26N2OS2 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
13-cyclohexyl-14-propylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C23H26N2OS2/c1-2-14-27-23-24-21-19(22(26)25(23)16-9-4-3-5-10-16)18-13-12-15-8-6-7-11-17(15)20(18)28-21/h6-8,11,16H,2-5,9-10,12-14H2,1H3 |
InChIキー |
KNCLPKJFIHQPMC-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1C5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-{5-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11652095.png)
![Ethyl 5-acetyl-2-{[(2-bromophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11652096.png)

![[2-Benzoylamino-3-(4-fluoro-phenyl)-acryloylamino]-acetic acid](/img/structure/B11652107.png)
![(4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11652112.png)
![(6Z)-2-cyclohexyl-6-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652119.png)
![N-[(1E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B11652131.png)
![Ethyl 1,14-dimethyl-4,10-DI(1-naphthyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B11652138.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652139.png)


![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B11652169.png)
![(5E)-5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11652170.png)
![4-({[3-(2,2-Dimethyloxan-4-YL)-3-(4-methoxyphenyl)propyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11652176.png)
